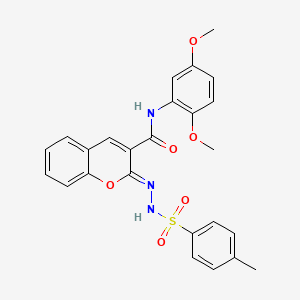![molecular formula C17H11Cl2FN4O2 B2497187 1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008931-21-2](/img/structure/B2497187.png)
1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals with a triazole core, a heterocyclic structure known for its versatility and prevalence in a variety of chemical, pharmaceutical, and materials science applications. Triazoles can exhibit a wide range of biological activities and are often synthesized for research in medicinal chemistry.
Synthesis Analysis
Synthesis of triazole derivatives typically involves cyclization reactions that can incorporate various substituents into the triazole ring, allowing for the creation of compounds with specific properties. One common method for synthesizing triazole derivatives involves the use of azides and the application of the Huisgen cycloaddition reaction, which can be catalyzed by copper (CuAAC) to increase efficiency and selectivity (Read & Richardson, 1996).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including those similar to the compound of interest, is often characterized by X-ray crystallography. This technique can reveal the orientation of substituents around the triazole core and their spatial relationships, which are critical for understanding the compound's reactivity and interaction with biological targets. Molecular structures can exhibit various degrees of planarity and dihedral angles, influencing their packing in the solid state and potentially their biological activities (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives can participate in a variety of chemical reactions, including oxidation and further functionalization. These reactions can modify the chemical and physical properties of the triazole core, making it possible to tailor the compound for specific applications or to enhance its biological activity. For example, the oxidation of triazoles can be achieved under mild conditions, yielding products with potentially different biological activities (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents and the overall molecular geometry. Studies often use techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize these properties. The presence of certain functional groups can lead to specific interactions in the solid state, affecting the compound's stability and solubility (Ahmed et al., 2020).
Chemical Properties Analysis
Triazole derivatives exhibit a wide range of chemical behaviors depending on their substitution pattern. Their reactivity can include participation in nucleophilic substitution reactions, ability to act as ligands in coordination compounds, and potential to undergo electrophilic substitution, depending on the electronic nature of the substituents. The triazole ring can also engage in hydrogen bonding and π-π interactions, which can be crucial for its binding to biological targets or for its self-assembly into supramolecular structures (Farooq et al., 2012).
科学的研究の応用
Synthesis and Structural Analysis
Tetrel Bonding Interactions : A study described the synthesis and X-ray characterization of triazole derivatives with an α-ketoester functionality, analyzing π-hole tetrel bonding interactions through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). This research highlights the impact of substituents on the nucleophilic/electrophilic nature of certain groups, influencing interaction energy.
Intermolecular Interactions in Triazole Derivatives : Another study synthesized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures and intermolecular interactions, including C–H⋯π and lp⋯π interactions, via Hirshfeld surfaces and quantum mechanical calculations (Shukla et al., 2014). The study provides insights into the structural basis of potential biological activity.
Potential Applications
Inhibition Properties : Research on the synthesis of novel heterocyclic compounds derived from triazole acetohydrazide explored their potential as enzyme inhibitors, showcasing significant lipase and α-glucosidase inhibition, which suggests a route for the development of therapeutic agents (Bekircan et al., 2015).
Antioxidant and Antifungal Activities : Compounds synthesized from azidomethyl benzene and dipropargyl uracil or thymine exhibited potential inhibitory activity against the acidic corrosion of steels, indicating their use as corrosion inhibitors and possibly reflecting broader biological activities (Negrón-Silva et al., 2013).
特性
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN4O2/c18-10-2-5-12(6-3-10)24-16(25)14-15(17(24)26)23(22-21-14)8-9-1-4-11(20)7-13(9)19/h1-7,14-15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAODUWHGHUAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC4=C(C=C(C=C4)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


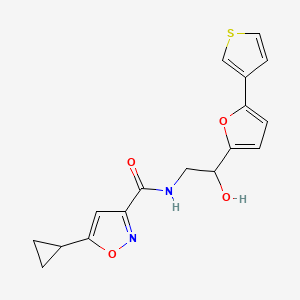
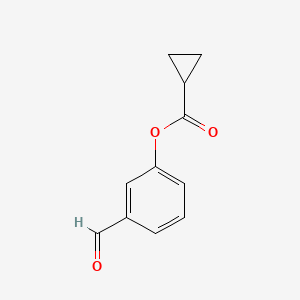


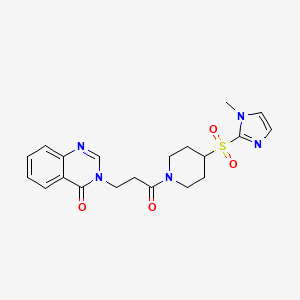


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)
![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)
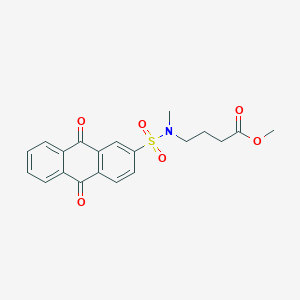
![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)

